3-(Quinolin-2-YL)benzoic acid 3-(Quinolin-2-YL)benzoic acid
Brand Name: Vulcanchem
CAS No.: 132318-10-6
VCID: VC0144875
InChI: InChI=1S/C16H11NO2/c18-16(19)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15/h1-10H,(H,18,19)
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C(=O)O
Molecular Formula: C16H11NO2
Molecular Weight: 249.269

3-(Quinolin-2-YL)benzoic acid

CAS No.: 132318-10-6

Cat. No.: VC0144875

Molecular Formula: C16H11NO2

Molecular Weight: 249.269

* For research use only. Not for human or veterinary use.

3-(Quinolin-2-YL)benzoic acid - 132318-10-6

Specification

CAS No. 132318-10-6
Molecular Formula C16H11NO2
Molecular Weight 249.269
IUPAC Name 3-quinolin-2-ylbenzoic acid
Standard InChI InChI=1S/C16H11NO2/c18-16(19)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15/h1-10H,(H,18,19)
Standard InChI Key WGKLTTKTGVAVOR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

3-(Quinolin-2-YL)benzoic acid is identified by several synonyms in scientific literature and chemical databases. The compound possesses specific identifiers that facilitate its recognition in chemical repositories and research publications.

Table 1: Chemical Identification Parameters

ParameterInformation
IUPAC Name3-(Quinolin-2-YL)benzoic acid
Synonyms3-quinolin-2-ylbenzoic acid, 3-Chinolyl-benzoesaeure, 3-quinolyl-benzoic acid
CAS Number132318-10-6
Molecular FormulaC₁₆H₁₁NO₂
Molecular Weight249.26400 g/mol

The compound consists of a quinoline ring system (a bicyclic structure containing a benzene ring fused to a pyridine ring) attached at the 2-position to a benzoic acid moiety at its meta position. This arrangement yields a molecule with distinct electronic and steric properties that influence its reactivity patterns and potential applications .

Physical and Chemical Properties

The physical and chemical properties of 3-(Quinolin-2-YL)benzoic acid are essential for understanding its behavior in various systems and applications. These properties determine its solubility, reactivity, and potential biological interactions.

Table 2: Physicochemical Properties

PropertyValueNotes
Physical StateSolidAt standard temperature and pressure
LogP3.60000Indicates moderate lipophilicity
Polar Surface Area (PSA)50.19000 ŲReflects potential for membrane permeability
SolubilityLimited in water; soluble in organic solventsBased on structural characteristics
Melting PointNot reported in available data-
pKaEstimated ~4-5 (carboxylic acid group)Based on typical benzoic acid derivatives

The LogP value of 3.60 suggests moderate lipophilicity, which may contribute to its potential membrane permeability while maintaining some aqueous solubility due to the carboxylic acid functional group . The polar surface area of approximately 50.19 Ų further indicates potential for passive membrane diffusion, which could be relevant for biological applications.

Synthetic Approaches and Preparation Methods

Synthetic ApproachKey ReagentsReaction ConditionsAdvantages
Cross-coupling reactions2-Haloquinoline, 3-Carboxyphenylboronic acid, Pd catalystInert atmosphere, 80-120°CHigh selectivity and yield
Direct C-H activationQuinoline, 3-Iodobenzoic acid, Transition metal catalystHigh temperature, ligandsAtom economy, fewer steps
Directed ortho-metalation3-Benzoic acid derivative, Quinoline precursorLow temperature, strong baseRegioselectivity

A promising approach would likely involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between 2-haloquinoline and 3-carboxyphenylboronic acid. This method has been widely applied for the synthesis of similar heterocyclic-aryl compounds with good to excellent yields .

Purification and Characterization

Following synthesis, purification of 3-(Quinolin-2-YL)benzoic acid would typically involve recrystallization, column chromatography, or a combination of these techniques. Based on related compounds, recrystallization from methanol or ethanol might be an effective purification method .

Characterization would typically employ various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy to confirm the presence of the carboxylic acid group

  • Mass spectrometry to verify molecular weight and fragmentation pattern

  • Elemental analysis to confirm composition

Structural Analysis and Spectroscopic Characteristics

Structural Features

The 3-(Quinolin-2-YL)benzoic acid molecule possesses several key structural features that influence its properties and reactivity:

  • The quinoline moiety provides a planar, aromatic, nitrogen-containing heterocycle that can participate in π-stacking interactions and hydrogen bonding

  • The meta-positioned carboxylic acid group on the benzene ring offers potential for hydrogen bonding, ionization, and derivatization

  • The connection between the quinoline and benzoic acid components creates a molecule with extended conjugation

These structural characteristics contribute to the compound's potential to interact with biological targets, serve as a ligand in coordination chemistry, or function as a building block for more complex molecules.

Predicted Spectroscopic Properties

Based on the molecular structure of 3-(Quinolin-2-YL)benzoic acid, certain spectroscopic features can be anticipated:

Table 4: Predicted Spectroscopic Features

Spectroscopic MethodExpected Key Features
¹H NMRAromatic protons (7.0-9.0 ppm); carboxylic acid proton (10-13 ppm)
¹³C NMRCarboxylic carbon (~170 ppm); aromatic carbons (120-160 ppm)
IRO-H stretch (3200-2800 cm⁻¹); C=O stretch (1680-1700 cm⁻¹); aromatic C=C (1450-1600 cm⁻¹)
UV-VisAbsorption maxima due to π→π* transitions in the aromatic systems
Mass SpectrometryMolecular ion peak at m/z 249; fragmentation pattern might show loss of CO₂

These spectroscopic properties would be essential for confirming the identity and purity of synthesized 3-(Quinolin-2-YL)benzoic acid.

Comparative Analysis with Related Compounds

Structurally Similar Compounds

Several compounds structurally related to 3-(Quinolin-2-YL)benzoic acid have been reported in the literature and chemical databases. Comparing these compounds provides context for understanding the potential properties and applications of 3-(Quinolin-2-YL)benzoic acid.

Table 5: Comparison with Related Compounds

CompoundStructural RelationshipKey DifferencesCAS Number
4-(Pyridin-2-yl)benzoic acidSimilar biheteroaryl-benzoic acidContains pyridine instead of quinoline4385-62-0
3-(Pyridin-2-yl)benzoic acidPosition isomer with pyridineSimpler heteroaromatic system4467-07-6
CinchophenQuinoline with carboxylic acidDifferent position of carboxylic acid132-60-5
2-Phenylquinoline-7-carboxylic acidReversed connectionCarboxylic acid on quinoline ring841297-69-6
2-(Naphthalen-2-yl)quinoline-4-carboxylic acidSimilar polycyclic systemDifferent connectivity and position of carboxylic acid13605-87-3

The comparative analysis reveals that 3-(Quinolin-2-YL)benzoic acid belongs to a broader class of heterocyclic carboxylic acids with potential applications in medicinal chemistry and materials science . The specific positioning of functional groups distinguishes it from its structural relatives and likely influences its unique properties.

More Complex Derivatives

More complex derivatives incorporating the 3-(Quinolin-2-YL)benzoic acid scaffold have been developed, suggesting potential utility as a building block in pharmaceutical development and materials design.

For example, 3-(2-((7-(Quinolin-2-ylmethoxy)naphthalen-2-yl)methoxy)ethyl)benzoic acid represents a more complex derivative that incorporates the quinoline-2-yl motif with additional structural elements, demonstrating how the basic scaffold can be elaborated for specific applications .

Similarly, compounds like 3-((2-(1-(3-fluoro-4-hydroxyphenyl)-1H-1,2,3-triazol-4-yl)quinolin-5-yl)oxy)benzoic acid showcase how the quinoline-benzoic acid structural motif can be incorporated into more complex molecular architectures with potential biological activity .

Potential ActivityStructural BasisSimilar Compounds with Activity
Anti-inflammatoryQuinoline scaffold and carboxylic acidCinchophen and derivatives
AntimicrobialQuinoline core structureVarious quinoline compounds
Enzyme inhibitionCarboxylic acid binding potentialQuinoline-based enzyme inhibitors
Metal chelationNitrogen heteroatom and carboxylic acidQuinoline-8-carboxylic acid (8-hydroxyquinoline)

The carboxylic acid group could serve as a hydrogen bond donor/acceptor for interactions with biological targets, while the quinoline moiety might engage in π-stacking interactions with aromatic amino acid residues in proteins.

Material Science and Catalysis

Beyond biological applications, compounds like 3-(Quinolin-2-YL)benzoic acid may have utility in materials science and catalysis:

  • As ligands in metal complexes for catalytic applications

  • As building blocks for the synthesis of metal-organic frameworks (MOFs)

  • In the development of organic electronic materials, leveraging the extended conjugation

  • As precursors for functional polymers with unique optical or electronic properties

The ability of the carboxylic acid group to coordinate with metals, combined with the π-system of the quinoline moiety, makes this compound potentially valuable in coordination chemistry applications.

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